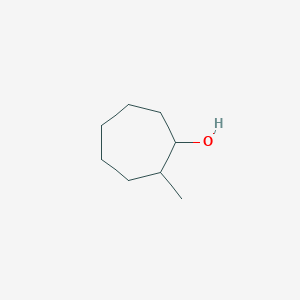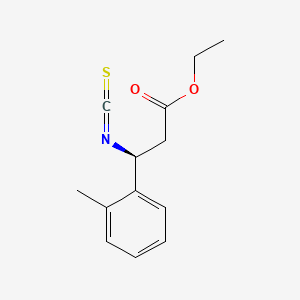
methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with ethylenediamine under acidic conditions. The reaction proceeds through the formation of an amide intermediate, which then cyclizes to form the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process.
化学反応の分析
Types of Reactions
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate exerts its effects involves interactions with various molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their function. The pyrrole ring can participate in π-π interactions, affecting the compound’s binding affinity to proteins and other macromolecules.
類似化合物との比較
Similar Compounds
- Methyl 1-(2-aminoethyl)-2-methyl-1H-imidazole-3-carboxylate
- Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-4-carboxylate
- Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring. This influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
methyl 1-(2-aminoethyl)-2-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-7-8(9(12)13-2)3-5-11(7)6-4-10/h3,5H,4,6,10H2,1-2H3 |
InChIキー |
YVDFKNTZCCUFHA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN1CCN)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


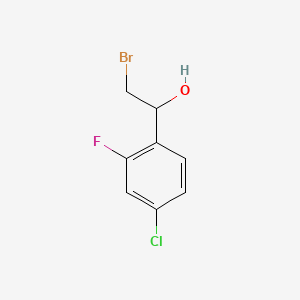

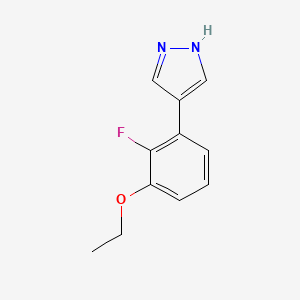
![(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine](/img/structure/B13620052.png)
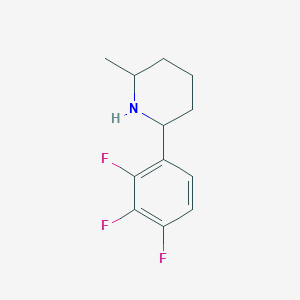
![4-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B13620062.png)

![Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13620084.png)
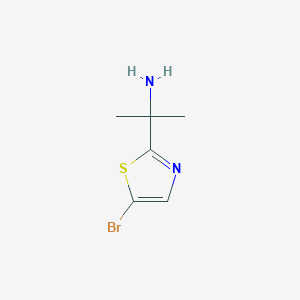
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B13620097.png)
